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Compound of Interest

Compound Name: 3-Cyclopentylpropionitrile
Cat. No.: B8708756
Get Quote

Executive Summary & Compound Identification

3-Cyclopentylpropionitrile (Systematic name: 3-Cyclopentylpropanenitrile) is a C8 aliphatic
nitrile used primarily as a precursor for amines and as a scaffold in medicinal chemistry.[1] In
drug development, its structural analogs—specifically the

-ox0 and

-unsaturated variants—are high-value intermediates for the synthesis of pyrrolo[2,3-
d]pyrimidine-based therapeutics.

Critical Distinction:

o Target A (Saturated): 3-Cyclopentylpropanenitrile (CAS 1123-04-2). The stable, reduced
building block.

o Target B (Oxo-Intermediate): 3-Cyclopentyl-3-oxopropanenitrile (CAS 95882-33-0). The key
fragment for heterocycle formation (e.g., Ruxolitinib).

o Target C (Unsaturated): 3-Cyclopentylacrylonitrile (CAS 591769-05-0). The Michael acceptor
intermediate.
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Physicochemical Property Profile

The following data aggregates experimental values and high-confidence predictive models

(ACD/Labs, EPISuite) where experimental gaps exist.
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Saturated Nitrile

-Oxo Nitrile (Target

Acrylonitrile (Target

Property
(Target A) B) C)
¥ 3-Cyclopentyl-3 3-Cyclopentylprop-2
-Cyclopentyl-3- -Cyclopentylprop-2-
IUPAC Name Cyclopentylpropanenit yelop o y. .p prop
i oxopropanenitrile enenitrile
rile
CAS Number 1123-04-2 95882-33-0 591769-05-0
Molecular Formula
Molecular Weight 123.20 g/mol 137.18 g/mol 121.18 g/mol
Boiling Point (760 205 - 215 ] ]
) 229.5 °C(Predicted) 209 £ 9 °C(Predicted)
mmHgQ) °C(Predicted)

Boiling Point ~95 °C @ 12 mmHg

~110 °C @ 10 mmHg ~100 °C @ 15 mmHg
(Reduced) (Est)
Density (20°C) 0.91 £ 0.05 g/cm3 1.056 g/cm3 1.027 g/cm3

Physical State

Colorless Liquid

Liquid / Low-melting

Liquid (often E/Z

Solid mixture)
Flash Point ~85 °C 92.6 °C 79.9 °C
LogP 2.35 (Lipophilic) 0.85 (Polar) 1.95
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Scientist's Note: The density difference is critical for extraction protocols. The saturated nitrile
(0.91 g/cm3) is less dense than water, facilitating top-layer organic phase separation. However,

the functionalized variants (Oxo/Acrylo) have densities

g/cm3, meaning they may form the bottom layer in agqueous extractions depending
on brine concentration. Always verify phase layers via conductivity or drop test
during scale-up.

Thermodynamic & Structural Analysis
Boiling Point Trends

The boiling point progression follows the polarity and intermolecular forces of the substituents:
o Saturated (

): Dominated by dipole-dipole interactions from the nitrile group. The flexible ethyl linker
allows for efficient packing, but lack of H-bond donors keeps the BP lower (~210°C)
compared to the oxo-variant.

e -Oxo (

): The ketone group introduces a strong dipole and potential for keto-enol tautomerization.
This significantly increases the boiling point (~230°C) and density.

e Unsaturated (

): The conjugated double bond restricts rotation, slightly lowering entropy, but the lack of the
oxygen atom keeps its BP (~209°C) closer to the saturated analog than the oxo variant.

Solubility Profile

o Water: All three are sparingly soluble to insoluble in pure water.

o Organic Solvents: Highly soluble in DCM, THF, Ethyl Acetate, and Acetonitrile.
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e Process Tip: For the

-0xo0 nitrile, use slightly basic aqueous washes (e.g.,
) cautiously; the
-protons between the ketone and nitrile are acidic (

) and can lead to enolate formation and loss of product into the aqueous phase.

Synthesis & Application Pathways

The following workflow illustrates the generation of these compounds, specifically highlighting
the route to Ruxolitinib, where these intermediates are most commonly encountered.

Reduction
LiAIH4 or H2/Raney Ni

Catalytic Hydrogenation
(PAIC, H2)

3-Cyclopentylpropionitrile
(Target A: CAS 1123-04-2)

3-Cyclopentyl-1-propanamine
(CAS 6053-58-3)

3-Cyclopentylacrylonitrile
(Target C: CAS 591769-05-0)

Horner-Wadsworth-Emmons
Cyclopentanecarboxaldehyde (Diethyl -
(Starting Material) =

3-Cyclopentyl-3-oxopropanenitrile
(Target B: CAS 95882-33-0)

Michael Addition
(Alternative Route)

Ruxolitinib
(JAK Inhibitor)

Chiral Reduction &
Coupling w/ Pyrazole

Methyl Cyclopentanecarboxylate

Click to download full resolution via product page

Figure 1: Synthetic interdependence of 3-Cyclopentylpropionitrile variants. Note the distinct
pathways for the Saturated vs. Oxo intermediates.

Experimental Protocol: Synthesis of Target A (Saturated)

For the reduction of 3-Cyclopentylacrylonitrile to 3-Cyclopentylpropionitrile.

Setup: High-pressure hydrogenation reactor (Parr shaker or autoclave).

Solvent: Methanol or Ethanol (anhydrous).

Catalyst: 10% Pd/C (5 mol% loading).

Conditions:
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o Charge vessel with 3-Cyclopentylacrylonitrile (Target C).
o Purge with

(3x), then
(3x).

o Pressurize to 3-5 bar (45-75 psi)

o Stir at 25-40°C for 4—-6 hours. Monitoring via GC-MS is essential to prevent over-reduction
to the amine.

o Workup: Filter catalyst through Celite (under inert atmosphere to prevent ignition).
Concentrate filtrate under reduced pressure.

« Purification: Distillation under high vacuum (e.g., 0.5 mmHg) if necessary.

Handling & Safety Protocols

Hazard Classification:

o Acute Toxicity: Nitriles are metabolic precursors to cyanide. Treat as highly toxic via
inhalation, ingestion, and skin absorption.

o Skin/Eye Irritation: Causes severe irritation; the oxo-variant may be corrosive.
Self-Validating Safety System:
» Engineering Controls: All handling must occur within a certified chemical fume hood.

» Cyanide Antidote Kit: Must be present and unexpired in the immediate vicinity (Amy! nitrite or
Hydroxocobalamin).

e Waste Disposal: Do not mix with acidic waste streams (risk of HCN generation). Quench
nitrile waste with bleach (sodium hypochlorite) at pH >10 before disposal if required by local
protocols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: 3-Cyclopentylpropionitrile & Key
Intermediates]. BenchChem, [2026]. [Online PDF]. Available at:
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cyclopentylpropionitrile-key-intermediates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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